molecular formula C6H8N2 B1338499 3,4-Dimethylpyridazine CAS No. 68206-10-0

3,4-Dimethylpyridazine

Cat. No.: B1338499
CAS No.: 68206-10-0
M. Wt: 108.14 g/mol
InChI Key: PCFHSNOQBDATHE-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms The presence of methyl groups at the 3 and 4 positions of the pyridazine ring distinguishes this compound from other pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylpyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,4-dimethyl-1,2-diaminobenzene with glyoxal in the presence of an acid catalyst can yield this compound. Another method involves the condensation of 3,4-dimethylpyrazole with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process. The compound is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpyridazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridazine compounds.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted pyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized pyridazine derivatives.

    Reduction: Reduced pyridazine compounds.

    Substitution: Halogenated pyridazine derivatives.

Scientific Research Applications

3,4-Dimethylpyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, it may inhibit bacterial enzymes critical for survival.

Comparison with Similar Compounds

    Pyridazine: The parent compound with no methyl substitutions.

    3,6-Dimethylpyridazine: Another dimethyl-substituted pyridazine but with methyl groups at the 3 and 6 positions.

    4-Methylpyridazine: A monomethyl-substituted pyridazine.

Uniqueness: 3,4-Dimethylpyridazine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other pyridazine derivatives, it may exhibit distinct pharmacological properties and reactivity patterns, making it valuable for specific applications in drug development and materials science.

Properties

IUPAC Name

3,4-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-4-7-8-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFHSNOQBDATHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498340
Record name 3,4-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68206-10-0
Record name 3,4-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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